Cas no 2694745-96-3 (2-4-chloro-3-(methylamino)phenyl-1lambda6,2-thiazolidine-1,1-dione)

2-4-chloro-3-(methylamino)phenyl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質
名前と識別子
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- 2694745-96-3
- EN300-33051288
- 2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione
- 2-4-chloro-3-(methylamino)phenyl-1lambda6,2-thiazolidine-1,1-dione
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- インチ: 1S/C10H13ClN2O2S/c1-12-10-7-8(3-4-9(10)11)13-5-2-6-16(13,14)15/h3-4,7,12H,2,5-6H2,1H3
- InChIKey: BSLBEQWBNCKYKZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1NC)N1CCCS1(=O)=O
計算された属性
- 精确分子量: 260.0386265g/mol
- 同位素质量: 260.0386265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 57.8Ų
2-4-chloro-3-(methylamino)phenyl-1lambda6,2-thiazolidine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33051288-5.0g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 5.0g |
$1695.0 | 2025-03-18 | |
Enamine | EN300-33051288-1.0g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 1.0g |
$584.0 | 2025-03-18 | |
Enamine | EN300-33051288-10g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 10g |
$2516.0 | 2023-09-04 | ||
Enamine | EN300-33051288-0.1g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 0.1g |
$515.0 | 2025-03-18 | |
Enamine | EN300-33051288-1g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 1g |
$584.0 | 2023-09-04 | ||
Enamine | EN300-33051288-0.05g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 0.05g |
$491.0 | 2025-03-18 | |
Enamine | EN300-33051288-0.25g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
Enamine | EN300-33051288-10.0g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 10.0g |
$2516.0 | 2025-03-18 | |
Enamine | EN300-33051288-2.5g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 2.5g |
$1147.0 | 2025-03-18 | |
Enamine | EN300-33051288-0.5g |
2-[4-chloro-3-(methylamino)phenyl]-1lambda6,2-thiazolidine-1,1-dione |
2694745-96-3 | 95.0% | 0.5g |
$561.0 | 2025-03-18 |
2-4-chloro-3-(methylamino)phenyl-1lambda6,2-thiazolidine-1,1-dione 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-4-chloro-3-(methylamino)phenyl-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報
Introduction to 2-4-Chloro-3-(Methylamino)phenyl-1λ6,2-Thiazolidine-1,1-Dione (CAS No. 2694745-96-3)
2-4-Chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione (CAS No. 2694745-96-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazolidinedione class, which is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring a chloro-substituted phenyl ring and a methylamino group, makes it a promising candidate for further investigation and potential therapeutic applications.
The chemical structure of 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione is characterized by a thiazolidinedione core with specific functional groups that contribute to its pharmacological profile. The presence of the chloro-substituted phenyl ring and the methylamino group enhances the compound's lipophilicity and solubility, which are crucial factors for its bioavailability and cellular uptake. These properties make it an attractive target for drug development in various therapeutic areas.
Recent studies have highlighted the potential of thiazolidinediones in the treatment of metabolic disorders, particularly type 2 diabetes mellitus (T2DM). Thiazolidinediones are known to act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which play a crucial role in glucose metabolism and insulin sensitivity. The specific structure of 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione may offer enhanced PPARγ activation compared to existing thiazolidinediones, potentially leading to improved glycemic control and reduced insulin resistance.
In addition to its potential in diabetes management, 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione has shown promising results in preclinical studies for its anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The anti-inflammatory effects of thiazolidinediones have also been well-documented. Inflammation is a key factor in the pathogenesis of many chronic diseases, including cardiovascular disease and neurodegenerative disorders. Studies have shown that thiazolidinediones can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The unique structure of 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione may enhance its anti-inflammatory properties by targeting specific inflammatory pathways more effectively than other thiazolidinediones.
To further explore the therapeutic potential of 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione, ongoing research is focusing on optimizing its pharmacokinetic properties and evaluating its safety profile. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life. These characteristics are essential for developing an effective oral medication with minimal side effects.
Clinical trials are currently underway to assess the efficacy and safety of 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione in various therapeutic indications. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-4-chloro-3-(methylamino)phenyl-1λ6,2-thiazolidine-1,1-dione (CAS No. 2694745-96-3) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and diverse biological activities make it an exciting area of research with significant potential for improving patient outcomes. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, it is poised to make a meaningful impact on the treatment landscape.
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